molecular formula C25H22N2O3 B2989119 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-benzyl-1H-indol-3-yl)acetamide CAS No. 922036-94-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-benzyl-1H-indol-3-yl)acetamide

Cat. No.: B2989119
CAS No.: 922036-94-0
M. Wt: 398.462
InChI Key: WDONLULFOZFOFQ-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a benzo[1,3]dioxole (methyl-substituted) moiety linked via a methylene group to the acetamide nitrogen. The indole core is substituted at the 1-position with a benzyl group and at the 3-position with the acetamide chain.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-benzylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c28-25(26-14-19-10-11-23-24(12-19)30-17-29-23)13-20-16-27(15-18-6-2-1-3-7-18)22-9-5-4-8-21(20)22/h1-12,16H,13-15,17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDONLULFOZFOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-benzyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized through the cyclization of catechol derivatives with formaldehyde. The indole structure can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

The final step involves coupling the benzo[d][1,3]dioxole moiety with the indole derivative through an amide bond formation. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-benzyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while substitution reactions on the indole ring can introduce various functional groups such as alkyl or acyl groups.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-benzyl-1H-indol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe to study biological pathways involving indole derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-benzyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzo[d][1,3]dioxole moiety can also participate in redox reactions, influencing cellular oxidative stress pathways. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-bromothiophen-2-ylmethyl)(methyl)amino)acetamide (C26) Structural Difference: Replaces the benzyl-indole group with a bromothiophene-methylamino moiety. Key Data: Demonstrated 58 mg yield via reductive amination; characterized by HRMS and NMR .
  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide (SW-C165) Structural Difference: Features a 2-bromobenzyl group instead of benzyl-indole. Activity: Likely targets similar bacterial pathways as C26 due to shared benzo[1,3]dioxole and brominated aromatic motifs .

Indole-Containing Acetamide Derivatives

  • N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-2-(1H-indol-3-yl)acetamide (33a)

    • Structural Difference : Lacks the benzyl substitution on the indole nitrogen but retains the benzo[1,3]dioxole-ethyl chain.
    • Synthesis : Prepared via POCl3-mediated cyclization, yielding intermediates for further functionalization .
  • N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Structural Difference: Replaces indole with benzimidazole and introduces a benzyl spacer.

Bioactive Acetamides with Heterocyclic Modifications

  • 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47)

    • Structural Difference : Incorporates a benzo[d]thiazole-sulfonyl-piperazine group.
    • Activity : Exhibits strong gram-positive antibacterial activity (MIC < 1 µg/mL) .
  • N-(1,3-benzodioxol-5-yl)-2-((2-phenyl-1H-indol-3-yl)thio)acetamide

    • Structural Difference : Substitutes acetamide’s oxygen with a thioether linkage.
    • Relevance : The thioether group may enhance lipophilicity and membrane permeability .

Pharmacological Profiles of Analogues

Compound Core Structure Key Modifications Reported Activity Reference
Target Compound Benzyl-indole + benzo[1,3]dioxole None (baseline) N/A (structural focus) -
C26 Bromothiophene-methylamino Bromothiophene Anti-Salmonella
SW-C165 2-Bromobenzyl Bromobenzyl Antimicrobial (inferred)
Compound 28 Benzimidazole Benzimidazole + benzyl spacer IDO1 inhibition (84% yield)
Compound 47 Benzo[d]thiazole-piperazine Thiazole-sulfonyl-piperazine Gram-positive antibacterial

Key Research Findings and Trends

  • Substituent Impact : Brominated aromatic groups (e.g., in C26 and SW-C165) enhance antimicrobial activity, likely by disrupting bacterial membranes or enzyme function .
  • Heterocyclic Replacements : Replacing indole with benzimidazole (Compound 28) shifts activity toward enzyme inhibition, emphasizing the role of nitrogen positioning in target binding .
  • Backbone Flexibility : Thioether and sulfonyl groups (e.g., in Compound 47 and derivatives) improve solubility and target engagement in hydrophobic pockets .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-benzyl-1H-indol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the synthesis, biological assays, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N3O4C_{22}H_{21}N_{3}O_{4} with a molecular weight of 377.43 g/mol. The compound features a benzo[d][1,3]dioxole moiety linked to an indole derivative through an acetamide functional group. This structural composition is believed to contribute significantly to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with benzyl-indole acetamides under controlled conditions. Various synthetic routes have been explored, leading to modifications that enhance solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Cytotoxicity Assays : In vitro studies using various cancer cell lines (e.g., HepG2, HCT116, MCF-7) demonstrated significant cytotoxic effects. The IC50 values for some derivatives were notably lower than those of standard chemotherapeutics like doxorubicin, indicating strong antitumor activity (IC50 values were reported as low as 2.38 µM for HepG2) .
CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
Compound AHepG22.387.46
Compound BHCT1161.548.29
Compound CMCF74.524.56

The mechanisms through which this compound exerts its biological effects include:

  • EGFR Inhibition : Some studies suggest that these compounds inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
  • Apoptosis Induction : The compounds have been shown to induce apoptosis in cancer cells via the mitochondrial pathway, influencing proteins such as Bax and Bcl-2 .

Case Studies

A notable case study involved the evaluation of a series of derivatives based on the core structure of this compound. These derivatives were subjected to extensive biological testing:

  • In Vivo Models : Animal models treated with these compounds exhibited reduced tumor growth compared to controls.
  • Combination Therapy : The efficacy of these compounds was enhanced when used in combination with existing chemotherapy agents, suggesting potential for use in multi-drug regimens.

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